molecular formula C23H19BrN4O4 B2372040 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide CAS No. 1326855-32-6

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide

Cat. No.: B2372040
CAS No.: 1326855-32-6
M. Wt: 495.333
InChI Key: KJIKDNTURKTSGB-UHFFFAOYSA-N
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Description

2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide is a complex organic compound featuring a unique structure that combines a bromophenyl group, an oxadiazole ring, a pyridinone moiety, and a methoxybenzyl acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide typically involves multiple steps:

    Formation of the 1,2,4-oxadiazole ring: This can be achieved by reacting 3-bromobenzohydrazide with a suitable nitrile under acidic conditions to form the oxadiazole ring.

    Synthesis of the pyridinone moiety: The oxadiazole intermediate is then reacted with a pyridine derivative, often involving a cyclization step to form the pyridinone structure.

    Coupling with methoxybenzyl acetamide: The final step involves coupling the pyridinone-oxadiazole intermediate with 4-methoxybenzyl acetamide using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

For industrial-scale production, the synthesis would be optimized for yield and purity. This might involve:

    Continuous flow chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification techniques: Employing crystallization, chromatography, or recrystallization to achieve high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxybenzyl group, leading to the formation of aldehydes or carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring or the bromophenyl group, potentially leading to the formation of amines or dehalogenated products.

    Substitution: The bromophenyl group is a site for nucleophilic substitution reactions, where the bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing agents: Sodium borohydride (NaBH₄), lithium aluminum hydride (LiAlH₄).

    Nucleophiles: Sodium methoxide (NaOMe), ammonia (NH₃), thiourea.

Major Products

    Oxidation: Formation of 4-methoxybenzaldehyde or 4-methoxybenzoic acid.

    Reduction: Formation of 3-(3-aminophenyl)-1,2,4-oxadiazole derivatives.

    Substitution: Formation of 3-(3-substituted phenyl)-1,2,4-oxadiazole derivatives.

Scientific Research Applications

Chemistry

    Ligand design: The compound can be used as a ligand in coordination chemistry due to its multiple functional groups that can coordinate to metal centers.

    Organic synthesis: It serves as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme inhibitors: Potential use as an inhibitor for enzymes involved in various biological pathways.

    Fluorescent probes: The oxadiazole ring can be utilized in designing fluorescent probes for biological imaging.

Medicine

    Drug development: Investigated for its potential as an anti-inflammatory, antimicrobial, or anticancer agent.

    Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion (ADME) properties.

Industry

    Material science: Used in the development of new materials with specific electronic or optical properties.

    Agriculture: Potential use in the development of new agrochemicals.

Mechanism of Action

The mechanism by which 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide exerts its effects is largely dependent on its interaction with specific molecular targets. These may include:

    Enzyme inhibition: Binding to the active site of enzymes, thereby inhibiting their activity.

    Receptor modulation: Interacting with cellular receptors to modulate signal transduction pathways.

    DNA intercalation: Inserting itself between DNA base pairs, affecting DNA replication and transcription.

Comparison with Similar Compounds

Similar Compounds

    2-(5-(3-phenyl-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide: Lacks the bromine atom, which may affect its reactivity and biological activity.

    2-(5-(3-(4-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide: Bromine atom is positioned differently, potentially altering its chemical and biological properties.

Uniqueness

The presence of the bromine atom in 2-(5-(3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl)-2-oxopyridin-1(2H)-yl)-N-(4-methoxybenzyl)acetamide provides unique reactivity, particularly in substitution reactions. Additionally, the combination of the oxadiazole and pyridinone rings offers a distinctive scaffold for drug design, potentially leading to compounds with novel biological activities.

Properties

IUPAC Name

2-[5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1-yl]-N-[(4-methoxyphenyl)methyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19BrN4O4/c1-31-19-8-5-15(6-9-19)12-25-20(29)14-28-13-17(7-10-21(28)30)23-26-22(27-32-23)16-3-2-4-18(24)11-16/h2-11,13H,12,14H2,1H3,(H,25,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJIKDNTURKTSGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)CNC(=O)CN2C=C(C=CC2=O)C3=NC(=NO3)C4=CC(=CC=C4)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19BrN4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

495.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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